
1-Hexadecylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-hexadecyl-, perchlorate is a cationic surfactant known for its antimicrobial properties It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-hexadecyl-, perchlorate typically involves the quaternization of pyridine with hexadecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of pyridinium, 1-hexadecyl-, perchlorate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-hexadecyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-hexadecyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed in the study of membrane proteins and as a disinfectant.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The primary mechanism of action of pyridinium, 1-hexadecyl-, perchlorate involves the disruption of microbial cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is particularly effective against gram-positive bacteria.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another cationic surfactant with similar antimicrobial properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Dodecylpyridinium chloride: A shorter-chain analog with similar surfactant properties.
Uniqueness
Pyridinium, 1-hexadecyl-, perchlorate is unique due to its specific combination of a long hydrophobic chain and a pyridinium ring, which provides a balance of hydrophobic and cationic properties. This makes it particularly effective in disrupting microbial membranes and useful in a variety of applications.
Properties
CAS No. |
52137-53-8 |
|---|---|
Molecular Formula |
C21H38ClNO4 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C21H38N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3,4)5/h15,17-18,20-21H,2-14,16,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PAVYRMVAWBAJNV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


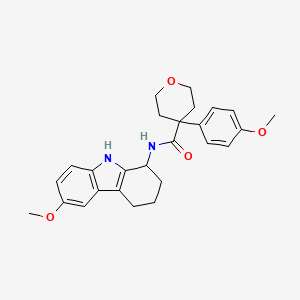
![4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B15103255.png)
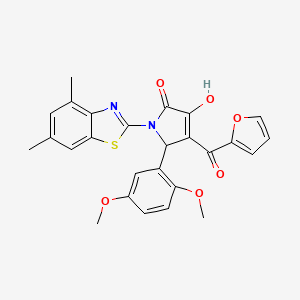
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B15103267.png)
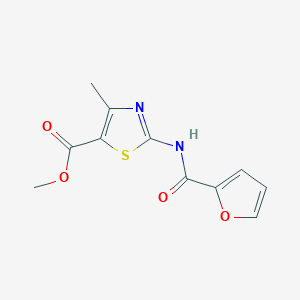
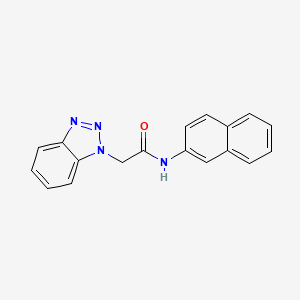
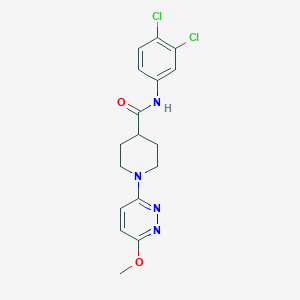
![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103297.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103300.png)
![4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B15103310.png)
![1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103311.png)
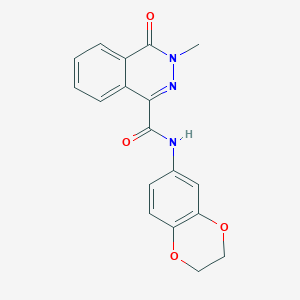
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
